molecular formula C24H22N2O4S B4111638 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide

3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide

Cat. No. B4111638
M. Wt: 434.5 g/mol
InChI Key: TUUHGANXXPOCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MNTX, is a small molecule inhibitor of the TrkA receptor, which is involved in the growth and survival of nerve cells. MNTX has been shown to have potential in the treatment of various diseases, including cancer, pain, and neurodegenerative disorders.

Mechanism of Action

3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide works by blocking the TrkA receptor, which is involved in the growth and survival of nerve cells. TrkA is overexpressed in various types of cancer cells, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to the inhibition of cancer cell growth and survival. In pain conditions, TrkA is involved in pain signaling, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to the reduction of pain. In neurodegenerative disorders, TrkA is involved in the survival of nerve cells, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to neuroprotection.
Biochemical and Physiological Effects
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide inhibits cell growth and survival by blocking the TrkA receptor. In pain conditions, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide reduces pain by blocking the TrkA receptor, which is involved in pain signaling. In neurodegenerative disorders, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide provides neuroprotection by blocking the TrkA receptor, which is involved in the survival of nerve cells.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has several advantages for lab experiments, including its specificity for the TrkA receptor and its potential therapeutic applications in cancer, pain, and neurodegenerative disorders. However, the synthesis of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research and development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide. In cancer research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for various types of cancer, including those that are resistant to current treatments. In pain research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for chronic pain conditions that are currently difficult to treat. In neurodegenerative disorder research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for neurodegenerative disorders that currently have no effective treatments. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide and to optimize its therapeutic potential.

Scientific Research Applications

3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been extensively studied for its potential therapeutic applications. In cancer research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the TrkA receptor. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
In pain research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have analgesic properties by blocking the TrkA receptor, which is involved in pain signaling. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for chronic pain conditions, such as neuropathic pain and fibromyalgia.
In neurodegenerative disorder research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have neuroprotective properties by blocking the TrkA receptor, which is involved in the survival of nerve cells. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyphenoxy)-N-[4-(naphthalen-2-yloxymethyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-28-20-8-10-21(11-9-20)29-13-12-23(27)26-24-25-19(16-31-24)15-30-22-7-6-17-4-2-3-5-18(17)14-22/h2-11,14,16H,12-13,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHGANXXPOCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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